1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXEWZFINRQKZ-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one , often referred to as DCTP , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including antifungal, antibacterial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
DCTP has the following molecular formula:
Its structure features a triazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl and nitrophenyl groups enhances its interaction with biological targets.
Antifungal Activity
DCTP exhibits significant antifungal properties. Studies have shown that compounds with similar triazole structures can inhibit fungal growth effectively. For instance, a related study indicated that triazole derivatives demonstrated potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as for some derivatives . DCTP's structural similarity suggests it may possess comparable efficacy.
Antibacterial Activity
The antibacterial potential of DCTP is noteworthy. Research indicates that compounds containing triazole moieties often show broad-spectrum antibacterial activity. For example, certain triazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting MIC values ranging from to . Given its structure, DCTP is hypothesized to interact effectively with bacterial enzymes or cell membranes.
Anticancer Activity
Emerging research highlights the anticancer properties of triazole-containing compounds. DCTP may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review of triazole derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that DCTP could be further investigated for its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of DCTP. The presence of electron-withdrawing groups (like nitro and chloro) on the phenyl rings enhances the compound's ability to interact with biological targets. Studies indicate that modifications on the triazole ring can significantly alter the potency and selectivity of these compounds .
Study 1: Antifungal Efficacy
A study focused on a series of triazole derivatives similar to DCTP found that those with a dichlorophenyl group showed enhanced antifungal activity against multiple strains of fungi compared to standard treatments like fluconazole. The results indicated that the incorporation of different substituents on the triazole ring could lead to improved efficacy .
Study 2: Antibacterial Screening
Another research effort evaluated a range of triazole compounds against clinical isolates of bacteria. DCTP was included in this screening, and preliminary results suggested promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Scientific Research Applications
Research indicates that compounds containing triazole rings exhibit a wide range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies suggest that this compound could serve as a potential antibacterial agent due to its ability to inhibit bacterial growth .
- Anti-inflammatory Properties : The triazole structure is associated with anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
- Anticancer Activity : Preliminary studies have indicated potential anticancer properties when tested against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation is an area of ongoing research .
Applications in Medicinal Chemistry
The diverse pharmacological activities attributed to 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one highlight its potential applications in drug development. The following table summarizes its key applications:
| Application Area | Description |
|---|---|
| Antibacterial Agents | Potential use in treating bacterial infections due to effective inhibition. |
| Anti-inflammatory Drugs | Development of new therapies targeting inflammation-related diseases. |
| Anticancer Research | Investigating mechanisms of action against cancer cells for therapeutic use. |
| Agricultural Chemicals | Possible applications as fungicides or herbicides due to its chemical properties. |
Case Studies
Recent studies have documented the synthesis and evaluation of this compound in various contexts:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds exhibited significant antimicrobial activity against clinically isolated strains .
- Pharmacological Evaluations : In vitro tests conducted on cancer cell lines revealed that the compound showed promise as an anticancer agent by inducing apoptosis in targeted cells .
- Inflammation Models : Animal model studies have indicated reductions in inflammatory markers upon administration of triazole derivatives, supporting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Halogen Substitution Patterns
(Z)-1-(2,4-Difluorophenyl)-3-(4-Fluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One () :
This compound replaces chlorine with fluorine atoms on the phenyl rings. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to chlorine. However, the reduced steric bulk may weaken hydrophobic interactions with fungal enzyme binding pockets. The Z-configuration optimizes spatial alignment for target engagement .- (2Z)-1-(4-Chlorophenyl)-3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One (CAS 120758-55-6; ): This analogue features dual chlorine substituents (2,4-dichlorophenyl) and an additional 4-chlorophenyl group. However, higher lipophilicity may reduce aqueous solubility, impacting bioavailability .
Nitro Group Positioning
- 1-(2,4-Dihydroxyphenyl)-3-(4-Nitrophenyl)Prop-2-En-1-One (): The para-nitro group on the phenyl ring provides strong electron-withdrawing effects, stabilizing the propenone system. However, hydroxyl groups on the dihydroxyphenyl moiety increase polarity, which may limit membrane penetration compared to the target compound’s dichlorophenyl group .
Target Compound (3-Nitrophenyl) :
The meta-nitro substituent balances electron-withdrawing effects and steric considerations. This position may facilitate optimal π-π stacking with aromatic residues in fungal enzymes while avoiding steric clashes observed in ortho-substituted analogues .
Triazole-Propanol Derivatives vs. Propenone-Based Analogues
Triazole-propanol derivatives (e.g., fluconazole, ) feature a flexible propanol linker instead of a rigid propenone backbone. Key comparisons include:
- The planar propenone system in the target compound enforces a defined geometry, improving binding affinity .
- Substituent Effects: Studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (–18) demonstrate that meta- and para-substituted aryl groups enhance antifungal activity. The target compound’s 3-nitrophenyl group aligns with this trend, suggesting superior activity over ortho-substituted analogues .
Antifungal Activity and Structure-Activity Relationships (SAR)
- Key SAR Insights: Halogen Type: Chlorine substituents (as in the target compound) increase lipophilicity and CYP51 binding compared to fluorine . Nitro Group: The 3-nitro position enhances electron-withdrawing effects without steric hindrance, improving activity over para-nitro analogues . Linker Rigidity: Propenone-based compounds exhibit higher antifungal potency than flexible propanol derivatives .
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one?
The compound is synthesized via aldol condensation between 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 3-nitrobenzaldehyde. Key steps include:
- Solvent selection : Ethanol or THF with catalytic acid (e.g., thionyl chloride) to drive enolate formation .
- Temperature control : Reactions typically proceed at reflux (70–80°C) for 6–8 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity.
Validation : Monitor reaction progress via TLC and confirm structure using (e.g., vinyl proton at δ 7.8–8.1 ppm) and (carbonyl C=O at ~190 ppm) .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Contradictions (e.g., unexpected coupling constants or chemical shifts) may arise from:
- Stereochemical isomerism : Use NOESY NMR to distinguish E/Z isomers via spatial correlations between aromatic protons and the triazole moiety .
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example, the dichlorophenyl and nitrophenyl planes often show dihedral angles of 15–25° due to steric hindrance .
Advanced Research Questions
Q. What methodologies are effective for analyzing the antifungal mechanism of this compound?
Antifungal activity (e.g., against Fusarium oxysporium) is evaluated via:
- In vitro assays : Minimum inhibitory concentration (MIC) tests using potato dextrose agar (50 mg/L compound).
- Target identification : Docking studies suggest inhibition of fungal CYP51 (lanosterol 14α-demethylase) via triazole coordination to heme iron .
Key data : Compound 4a in showed 90% inhibition at 50 mg/L, comparable to hymexazol.
Q. How can structure-activity relationships (SAR) guide optimization for antitumor activity?
Modify substituents to enhance potency:
- Electron-withdrawing groups : The 3-nitrophenyl group increases electrophilicity, improving DNA intercalation or kinase inhibition .
- Triazole substitution : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to alter binding kinetics (e.g., IC values reduced from 12 µM to 8 µM in breast cancer cell lines) .
Validation : Cytotoxicity assays (MTT) and apoptosis markers (caspase-3 activation) quantify efficacy.
Q. What experimental approaches address metabolic instability in vivo?
CYP3A4-mediated oxidation of the propenone moiety can reduce bioavailability. Strategies include:
- Deuterium incorporation : Replace α-hydrogens with deuterium to slow metabolism (deuterium isotope effect) .
- Prodrug design : Mask the carbonyl group as a ketal or enol ether to enhance stability .
Validation : LC-MS/MS tracks metabolites like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) in hepatic microsomal assays .
Methodological Considerations for Data Contradictions
Q. How to reconcile discrepancies in bioactivity across similar derivatives?
Q. What computational tools predict crystallographic packing behavior?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N hydrogen bonds) influencing crystal morphology .
- Powder XRD refinement : Rietveld analysis resolves polymorphic discrepancies (e.g., monoclinic vs. orthorhombic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
